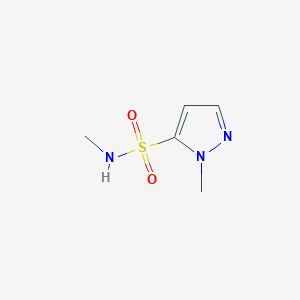

N,1-dimethyl-1H-pyrazole-5-sulfonamide

描述

N,1-dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound containing a pyrazole ring substituted with a sulfonamide group

属性

IUPAC Name |

N,2-dimethylpyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-7-8(5)2/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWXKHZJBRCIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1H-pyrazole with sulfonamide derivatives under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.

化学反应分析

Types of Reactions

N,1-dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

- Antimicrobial Activity : Research indicates that N,1-dimethyl-1H-pyrazole-5-sulfonamide exhibits significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : The compound has shown antiproliferative effects on cancer cell lines like HeLa and C6, suggesting potential as an anticancer agent .

Medicine

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways, including carbonic anhydrase and dihydropteroate synthetase, which are crucial for folate synthesis . This inhibition can disrupt associated biological processes, leading to therapeutic effects.

Industry

- Chemical Production : this compound is utilized in the production of various chemical products including agrochemicals and dyes .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a remarkable reduction in cell viability at concentrations above 10 µM .

Table 1: Biological Activities of this compound

作用机制

The mechanism of action of N,1-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Similar Compounds

1H-pyrazole-5-sulfonamide: Lacks the N-methyl substitution, which can affect its reactivity and biological activity.

N-methyl-1H-pyrazole-5-sulfonamide: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

N,1-dimethyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both N-methyl and sulfonamide groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

N,1-dimethyl-1H-pyrazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a sulfonamide group, which is crucial for its biological activity. The sulfonamide moiety allows the compound to mimic natural substrates, enabling it to bind effectively to enzyme active sites and inhibit their functions.

The primary mechanism of action involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing this compound to interfere with various biochemical pathways. This inhibition can lead to therapeutic effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, studies show that derivatives of pyrazole compounds can inhibit the growth of E. coli and S. aureus, highlighting their potential as new antibacterial agents .

Anticancer Properties

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, certain derivatives demonstrated antiproliferative activity against U937 cells with measured IC50 values indicating effective growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. It has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,1-dimethyl-1H-pyrazole-5-sulfonamide?

- Methodological Answer : A common approach involves reacting 1-methyl-1H-pyrazole-5-amine with a sulfonyl chloride derivative (e.g., methylsulfonyl chloride) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions. Triethylamine is typically used to scavenge HCl, and the reaction is monitored via TLC until the amine starting material is consumed. The crude product is purified via column chromatography or recrystallization .

- Key Steps :

- Use of sulfonyl chlorides for sulfonamide bond formation.

- Solvent selection (THF/DCM) and base (triethylamine) to drive the reaction.

- Purification via silica gel chromatography (eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural identity of This compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl groups on pyrazole and sulfonamide).

- IR : Identify characteristic sulfonamide S=O stretches (~1350–1150 cm) and N–H bonds (~3300 cm).

- X-ray crystallography : Resolve the crystal structure to validate spatial arrangement (e.g., torsion angles between pyrazole and sulfonamide groups) .

Q. What purification methods are effective for isolating This compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Optimize with gradient elution (e.g., 20–50% ethyl acetate in hexane).

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. How can reaction yields for This compound synthesis be optimized?

- Methodological Answer :

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent optimization : Replace THF with DMF for polar intermediates, enhancing reaction rates .

- Data-Driven Approach : Use design of experiments (DoE) to test variables (e.g., molar ratios, solvents) and model yield outcomes .

Q. What strategies are used to evaluate the biological activity of This compound?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or cyclooxygenase (COX) using UV-Vis spectroscopy to monitor substrate conversion.

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities with protein targets (e.g., COX-2) using PyMOL for visualization .

- Cell-based assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) and compare IC values with controls .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Reproducibility checks : Validate assays across multiple labs with standardized protocols.

- SAR analysis : Systematically modify substituents (e.g., methyl groups on pyrazole) to isolate structure-activity relationships.

- Meta-analysis : Compare results with structurally related sulfonamides (e.g., 4-methylbenzenesulfonamide derivatives) to identify trends .

Q. What computational methods support the design of This compound derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability.

- QSAR modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity .

Q. How are complex spectral overlaps resolved in NMR analysis of This compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。